Digoxigenin

Catalog No.
S526085
CAS No.
1672-46-4
M.F
C23H34O5
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digoxigenin

CAS Number

1672-46-4

Product Name

Digoxigenin

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1

InChI Key

SHIBSTMRCDJXLN-KCZCNTNESA-N

SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Solubility

Very soluble in ethanol and methanol; slightly soluble in chloroform

Synonyms

Digoxigenin; Digoxigenine; Lanadigenin; HSDB 7108;

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

Description

The exact mass of the compound Digoxigenin is 390.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 403 mg/l at 25 °c (est)very soluble in ethanol and methanol; slightly soluble in chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digoxin. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]. However, this does not mean our product can be used or applied in the same or a similar way.

In Situ Hybridization (ISH)

One prominent application of DIG-labeled probes is in situ hybridization (ISH). ISH allows researchers to localize specific DNA or RNA sequences within a cell or tissue section. DIG functions as a marker attached to a probe complementary to the target sequence. Following hybridization, the DIG is detected using specific antibodies conjugated to enzymes like alkaline phosphatase or horseradish peroxidase. These enzymes then generate a colored precipitate or chemiluminescent signal, revealing the location of the target sequence within the sample []. Compared to traditional radioactive methods, DIG offers several advantages, including:

  • Safety: Eliminates the risks associated with handling radioactive materials.
  • Sensitivity: DIG detection methods can be highly sensitive, allowing for the detection of even rare transcripts.
  • Versatility: DIG probes can be used for various ISH applications, including mRNA, DNA, and microRNA detection [].

Southern and Northern Blotting

DIG-labeled probes are also employed in Southern and Northern blotting techniques. Southern blotting focuses on detecting specific DNA fragments separated by gel electrophoresis, while Northern blotting targets RNA molecules. Similar to ISH, DIG-labeled probes hybridize with their complementary targets on the blot. Subsequent detection using anti-DIG antibodies allows researchers to visualize the specific DNA or RNA fragments of interest [].

Digoxigenin is a cardenolide, a type of steroid compound, primarily derived from the plants Digitalis purpurea, Digitalis orientalis, and Digitalis lanata. It serves as the aglycone of digoxin, a well-known cardiac glycoside used in medicine. The chemical structure of digoxigenin is characterized by its steroid backbone, which includes a furan-2-one moiety linked to a cyclopenta[a]phenanthrene derivative. Its molecular formula is C23H34O5C_{23}H_{34}O_{5}, and it has a molecular weight of approximately 390.51 g/mol .

Digoxigenin is notable for its high antigenicity, making it useful in various molecular biology applications, particularly as a hapten for the detection of biomolecules in assays .

DIG itself does not have a direct biological mechanism of action. However, it serves as a "tag" on biomolecules, enabling their detection through specific antibody binding. This indirect mechanism underlies its application in molecular biology techniques for visualizing and quantifying targeted DNA or RNA molecules [].

DIG is generally considered a low-hazard compound. However, standard laboratory safety precautions should be followed when handling it, including wearing gloves and avoiding inhalation or ingestion [].

, including:

  • Hydrolysis: Digoxigenin can be obtained through the hydrolysis of digoxin, where the sugar moieties are cleaved to yield the aglycone form .
  • Acetylation: It can be acetylated to produce derivatives such as digoxigenin diacetate, which is formed by reacting digoxigenin with acetic anhydride in pyridine .
  • Reduction: Reduction reactions can yield compounds like 20:22-dihydrodigoxigenin, which involves hydrogenation using platinum catalysts .
  • Oxidation: The compound can also be oxidized to form digitoxigenone, indicating its versatility in synthetic chemistry .

These reactions highlight the compound's potential for modification and application in various chemical contexts.

Digoxigenin exhibits significant biological activity primarily through its role as a cardiac glycoside. It functions by inhibiting sodium-potassium ATPase, leading to increased intracellular calcium concentrations and enhanced cardiac contractility. This mechanism underlies its use in treating heart conditions such as atrial fibrillation and heart failure .

In addition to its pharmacological effects, digoxigenin is utilized in various laboratory techniques due to its ability to bind specifically to anti-digoxigenin antibodies. This property is exploited in immunoassays and hybridization techniques for detecting nucleic acids and proteins .

Digoxigenin can be synthesized through several methods:

  • Extraction from Plants: The primary source is extraction from Digitalis species, where it exists as part of glycosides.
  • Hydrolysis of Digoxin: This method involves treating digoxin with acids or enzymes to cleave the sugar components, yielding digoxigenin.
  • Chemical Synthesis: Various synthetic routes have been developed that involve multiple steps of functional group transformations including oxidation, reduction, and acetylation .

These synthesis methods allow for both natural extraction and synthetic production depending on the desired application.

Digoxigenin has diverse applications across several fields:

  • Molecular Biology: It is widely used as a non-radioactive label for nucleic acid probes in techniques such as in situ hybridization and polymerase chain reaction (PCR) .
  • Immunoassays: Anti-digoxigenin antibodies are employed in enzyme-linked immunosorbent assays (ELISA) for quantifying proteins and other biomolecules .
  • Pharmaceutical Research: Its biological activity makes it a candidate for research into new therapeutic agents targeting cardiac diseases .

The versatility of digoxigenin makes it an invaluable tool in both research and clinical settings.

Studies have shown that digoxigenin interacts with various proteins and enzymes within biological systems. For instance, its binding affinity with anti-digoxigenin antibodies is critical for the development of sensitive detection methods in immunoassays. The dissociation constant (Kd) for this interaction has been estimated at around 12 nM, highlighting its effectiveness compared to other haptens like biotin .

Furthermore, investigations into its metabolism reveal that digoxigenin undergoes limited biotransformation in humans, suggesting that its pharmacokinetics may differ significantly from those of other cardiac glycosides like digoxin .

Several compounds share structural similarities with digoxigenin, primarily within the class of cardenolides. Notable examples include:

  • Digoxin: A glycoside that includes digoxigenin as its aglycone; used clinically for heart conditions.
  • Digitoxin: Another cardiac glycoside that differs by having additional sugar moieties compared to digoxin.
  • Strophanthidin: A cardenolide with similar biological activity but distinct structural features.
  • Ouabain: A potent cardenolide used in research; it has different pharmacological properties compared to digoxigenin.
CompoundStructure TypeClinical Use
DigoxinGlycosideHeart failure treatment
DigitoxinGlycosideCardiac arrhythmias
StrophanthidinCardenolideResearch on cardiac function
OuabainCardenolideResearch on ion transport

The uniqueness of digoxigenin lies in its role as an immuno-tag and its specific binding properties that facilitate various laboratory techniques, distinguishing it from other cardenolides primarily used for their pharmacological effects .

Biogenesis in Digitalis Species: Lanata vs. Purpurea Variants

The biosynthesis of digoxigenin exhibits significant variation between the two primary commercial sources: Digitalis lanata and Digitalis purpurea. Recent molecular investigations have revealed fundamental differences in the enzymatic machinery and metabolic profiles between these species [1] [3] [4].

Digitalis lanata has emerged as the preferred commercial source for digoxin production due to its superior cardenolide accumulation patterns. The species demonstrates enhanced production of lanatoside C, which serves as the primary precursor for digoxin synthesis through enzymatic conversion processes [5] [6]. Quantitative analyses have shown that Digitalis lanata leaves contain digoxin concentrations ranging from 8.6 to 13.2 μg per 100 mg dry weight, with lanatoside C concentrations significantly higher at 55.8 to 153.2 μg per 100 mg dry weight [7]. This substantial precursor pool enables efficient digoxin production through controlled enzymatic hydrolysis using digilanidase enzymes [6].

In contrast, Digitalis purpurea exhibits a markedly different cardenolide profile, with digitoxin serving as the predominant cardiac glycoside rather than digoxin [8] [5]. The species produces purpurea glycosides A and B as major components, which contain digitoxigenin rather than digoxigenin as the aglycone moiety [8]. Biotransformation studies have demonstrated that when digoxin is introduced exogenously to Digitalis purpurea systems, it undergoes conversion to desacetyl lanatoside C and various B and E series glycosides, but shows minimal formation of A series cardenolides [8].

The fundamental biosynthetic pathway initiation has been elucidated through recent breakthrough research identifying the cytochrome P450 sterol side-chain cleaving enzyme (P450scc) as CYP87A4 [1] [3] [2]. This enzyme catalyzes the first and rate-limiting step in cardiac glycoside biosynthesis by converting both cholesterol and campesterol to pregnenolone, thus establishing that digoxigenin biosynthesis originates from dual sterol precursors rather than cholesterol alone as previously hypothesized [1] [3].

The CYP87A4 enzyme demonstrates remarkable substrate promiscuity, efficiently processing both animal-derived cholesterol and plant-specific campesterol through identical side-chain cleavage mechanisms [3]. Phylogenetic analysis reveals that this enzyme arose from gene duplication events within the CYP87A family and exhibits no sequence homology with mammalian P450scc (CYP11A1), representing a compelling example of convergent evolution [1] [2]. The enzyme utilizes plant cytochrome P450 reductase as its redox partner, contrasting with the mammalian system that employs adrenodoxin and adrenodoxin reductase [3].

Differential expression patterns of key biosynthetic enzymes account for the observed species-specific variations in cardenolide production. Digitalis lanata exhibits enhanced expression of progesterone 5β-reductase 2 (P5βR2), which catalyzes the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, a critical intermediate in digoxigenin formation [9] [10]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and demonstrates no structural homology to its mammalian counterpart, which is a member of the aldo-keto reductase family [10].

Enzymatic Glycosylation Mechanisms in Cardiac Glycoside Production

The formation of digoxigenin-containing cardiac glycosides involves a sophisticated series of glycosylation reactions catalyzed by members of the UDP-glycosyltransferase superfamily [11] [12]. These enzymes catalyze the addition of glycosyl groups from UDP-sugar donors to the 3β-hydroxyl position of the steroid aglycone through nucleophilic bimolecular substitution mechanisms [11] [13].

The primary glycosylation step involves UDP-fucose:digitoxigenin 3-O-fucosyltransferase, which attaches the first sugar residue to the digitoxigenin aglycone [12]. This enzyme demonstrates strict stereochemical requirements, exclusively recognizing the β-configuration of the 3-hydroxyl group, as the corresponding α-epimer shows minimal to no activity [14]. The fucose attachment occurs through β-1,4-linkage formation, establishing the foundation for subsequent sugar chain elaboration.

Secondary glycosylation proceeds through the action of UDP-glucose:digitoxigenin monoglycoside glucosyltransferases, which extend the sugar chain by adding glucose residues in β-1,4-linkages [12]. Studies using shoot cultures of Digitalis lanata have demonstrated the formation of various mono- and diglycosides containing terminal glucose residues, including derivatives with glucomethylose, fucose, and digitalose moieties [15]. Importantly, digitoxosylated cardenolides are not formed when digitoxigenin serves as the acceptor substrate, indicating that digitoxosylation may only occur at earlier stages in the biosynthetic pathway [15].

The terminal glycosylation step involves UDP-glucose:digitoxin 16'-O-glucosyltransferase, which catalyzes the attachment of glucose to the 16' position of the sugar chain, forming compounds such as glucodigitoxin [12]. This enzyme exhibits remarkable regioselectivity, specifically targeting the 16'-hydroxyl group while leaving other hydroxyl positions unmodified.

Kinetic analyses of these glycosyltransferase reactions reveal that the enzymes demonstrate varying substrate specificities and catalytic efficiencies. The digitoxin glucosyltransferase shows particular importance in lanatoside C formation, as this compound serves as the immediate precursor for digoxin production through acetyl group removal and glucose hydrolysis [6]. The enzymatic conversion involves sequential action of lanatoside 15'-O-acetylesterase and cardenolide 16'-O-glucohydrolase, ultimately yielding digoxin as the final product [12].

Recent investigations using steroid glycosyltransferase UGT74AN3 from Catharanthus roseus have demonstrated the potential for engineering enhanced glycosylation systems [16]. This enzyme, combined with cyclodextrin glycosyltransferase from Bacillus licheniformis, enables the synthesis of cardiac glycosides with varied sugar chain lengths through sequential glycosylation reactions, achieving yields exceeding 80% [16].

The stereochemical requirements for effective glycosylation have been extensively characterized through systematic studies of digitoxigenin glycosides [17]. These investigations reveal that the 4'-hydroxyl conformation plays a major role in enzyme recognition, with all glycosides possessing equatorial 4'-hydroxyl groups demonstrating significantly higher activity than those with axial configurations [17]. The stereochemistry of the 3'-hydroxyl group exhibits less influence on activity compared to the 4'-hydroxyl position, contrasting with previous models of sugar-site binding [17].

Ecological Role in Plant Defense Systems

Digoxigenin and related cardiac glycosides function as crucial components of plant chemical defense systems, providing protection against herbivory and pathogen attack [18] [19] [20]. These compounds have evolved independently in at least twelve different plant families as deterrents to grazing and predation, demonstrating their effectiveness as defensive molecules [19].

The toxic properties of cardiac glycosides derive from their specific interaction with sodium-potassium adenosine triphosphatase pumps in animal cells [19]. At the concentrations typically encountered through plant consumption, these compounds cause cardiac disruption in potential herbivores, effectively reducing herbivory pressure through both direct toxicity and learned avoidance behaviors [18] [19]. Foxgloves containing digoxigenin produce these toxic chemicals specifically to deter herbivory, representing a classical example of chemical plant defense [18].

The regulation of cardiac glycoside production responds dynamically to environmental stresses and elicitor treatments, indicating sophisticated defense mechanisms [20] [21]. Under stress conditions, including heavy metal exposure, mechanical wounding, and pathogen attack, plants significantly increase cardenolide production through transcriptional activation of biosynthetic genes [20]. Studies with endemic Turkish Digitalis species have demonstrated that copper and mercury treatments substantially enhance cardiac glycoside accumulation, with concentrations of digoxigenin, gitoxigenin, and related compounds increasing dramatically under metal stress [20].

The defensive response involves coordination between reactive oxygen species signaling and cardenolide biosynthesis [20] [21]. Heavy metal-induced oxidative stress generates hydrogen peroxide, which serves as a signaling molecule for transcriptional activation of genes encoding enzymes involved in cardenolide biosynthesis [20]. This mechanism ensures rapid defensive compound production in response to environmental threats.

Progesterone 5β-reductase 2 has emerged as a critical component in the chemical defense response of foxglove plants [9]. This enzyme demonstrates remarkable responsiveness to stress conditions and chemical elicitors, with expression levels correlating directly with cardenolide accumulation [9]. The regulation involves ethylene and hydrogen peroxide signaling pathways, linking abiotic stress responses to secondary metabolite production [9].

Wound-induced accumulation of cardiac glycosides has been extensively documented in various cardenolide-producing species [22]. Following mechanical damage, plants rapidly increase production of defensive compounds, with maximum accumulation typically occurring 6-12 hours after wounding [22]. This response involves coordinated upregulation of multiple biosynthetic pathway genes, including hydroxymethylglutaryl-CoA synthase, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, and 1-deoxy-D-xylulose-5-phosphate reductoisomerase [22].

The ecological effectiveness of cardiac glycoside defense extends beyond direct toxicity to include recruitment of natural enemies [23]. Some studies suggest that isothiocyanates and related defensive compounds released during herbivore attack may attract beneficial insects that prey upon plant pests, creating a multi-layered defense system [23]. However, the exact mechanisms underlying these tritrophic interactions require further investigation to fully understand their ecological significance.

The evolution of cardiac glycoside production represents a remarkable example of plant adaptation to herbivory pressure. The independent evolution of these compounds across multiple plant families indicates strong selective pressure favoring their production [24] [25]. Comparative analysis of cardenolide-producing species reveals extensive diversification in structural variants, with some individual species accumulating up to fifty different cardiac glycoside structures [24]. This chemical diversity likely provides enhanced protection against specialized herbivores that might evolve resistance to specific compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Prisms from ethyl acetate

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

390.24062418 g/mol

Monoisotopic Mass

390.24062418 g/mol

Heavy Atom Count

28

LogP

1.1 (LogP)
log Kow = 1.10

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NQ1SX9LNAU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effect of potassium on the binding of digoxin or digoxigenin to isolated Na+, K+-ATPase was compared with that of potassium on the positive inotropic action of the agents in guinea-pig hearts. The binding of digoxigenin to the enzyme in vitro was reduced to a greater extent by potassium than was the binding of digotoxin. The digoxigenin-induced incr in the force of contraction of left atrial preparations estimated at steady state was reduced at higher potassium concns. Potassium had a lesser effect when digoxin was used as the inotropic agent. In contrast, potassium reduced the rate of development and also the rate of loss of the positive inotropic action of digoxin observed with left atrial and Langendorff preparations, respectively, to a greater extent than those of digoxigenin. The loss of the positive inotropic effect was more rapid with digoxigenin than with digoxin at each KCl concn. These data support the contention that the extent of the interaction of digitalis with Na+,K+-ATPase determines the degree of the positive inotropic effect.

Vapor Pressure

8.41X10-15 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1672-46-4

Absorption Distribution and Excretion

A method was developed for the specific determination of digoxin and digitoxin, as well as their semisynthetic derivatives and dependent cardioactive metabolites, in autopsy samples of heart and kidney. A collective of 6 patients on long-term treatment with therapeutic doses of beta-acetyldigoxin had a mean myocardial digoxin content of 46.1 +/- 25.0 ng/g (SD); kidney: 50.3 +/- 30.3 ng/g. Digoxigenin bisdigitoxoside represented the second most important metabolite in heart and kidney; digoxigenin monodigitoxoside and digoxigenin follow, respectively. In a collective of seven patients on maintenance treatment with digitoxin, the mean tissue levels were higher but the metabolic pattern was similar (myocardial digitoxin content: 78.9 +/- 38.4 ng/g, renal content: 104.1 +/- 44.1 ng/g). The amount of digoxin formed by hydroxylation under long-term treatment with digitoxin in heart and kidney were approx 10 ng/g. A case of digoxin intoxication differed both in the tissue content and in the metabolic distribution.

Metabolism Metabolites

In vitro metabolism of digoxin and its cleavage-related compounds was investigated using hepatocytes in primary culture and microsomal fractions both isolated from human livers. On these models, digoxin (DG3) and digoxigenin bisdigitoxoside (DG2) were not shown to be significantly metabolized in vitro ... Therefore, it appeared that the stepwise cleavage of DG3 and DG2 sugars was not cytochrome P450 dependent. This enzymatic system probably plays a minor role in humans for this particular reaction. However, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0) which are known to be formed after intra-gastric hydrolysis of DG3, were extensively converted to polar compounds (mainly glucuronides). In addition, using human liver microsomes, a wide variability in UDP-glucuronyl transferase (UDPGT) activities responsible for DG1 glucuronidation was demonstrated. These results suggest that two main factors may contribute to the overall interindividual variability of digoxin biotransformation: 1), the individual intra-gastric pH which influences the sugar cleavage leading to DG1 and DG0; ii), a variability in the level of the hepatic UDPGT specific for digitalis compounds conjugation.
Digoxigenin (I) biotransformation was investigated in 2 healthy men following ingestion of labeled (7.5 ug) and unlabeled (3 mg) I. Of the radioactivity in serum at 30 min, <26% chromatographed with I; the rest chromatographed as metabolites, most of which were polar. The main polar metabolites identified were glucuronides of 3-epidigoxigenin. There was extensive cross reactivity between metabolites and antisera to digoxin.
The sequential metabolism of digoxin (Dg3) to digoxigenin bis-digitoxoside (Dg2), digoxigenin mono-digitoxoside (Dg1) and digoxigenin (Dg0) was investigated in rat liver microsomes. Kinetic studies produced results consistent with a single enzyme mechanism describing the successive oxidative cleavages. Formation of Dg2 was catalysed with mean (+/-SD) Km and Vmax of 125 +/- 22 uM and 362 +/- 37 pmol/min/mg protein, respectively. The corresponding values for the formation of Dg1 were 61 +/- 5 microM and 7 +/-1 pmol/min/mg protein. Dg0 formation was catalysed with the apparent values of 30 +/- 9 uM and 310 +/- 30 pmol/min/mg protein. Chemical inhibition of cytochrome P450 (CYP) 3A subfamily with ketoconazole and triacetyoleandomycin decreased the formation of Dg2 and Dg1 by up to 90%. Antibodies specific to rat CYP3A2 lowered the rate of oxidative cleavage of Dg3 and Dg2 by up to 85%. Inhibition of CYP2E1, CYP2C subfamily and CYP1A2 by chemical and immuno-inhibition did not affect initial rates of metabolism of Dg3 and Dg2. In contrast, Dg1 metab was not affected by triacetyloleandomycin as well as by antibodies to CYP3A2, CYP2C11, CYP2E1, CYP2B1/2B2 and CYP1A2. It was however inhibited by >80% by gestodene and 17alpha-ethynylestradiol (selective inhibitors of human CYP3A). Collectively, these data support the involvement of CYP3A in the cleavage of Dg3 and Dg2 in rat liver microsomes. The enzyme-metabolizing Dg1 remains to be identified.
Human liver alcohol dehydrogenase (alcohol: NAD" oxidoreductase, EC 1.1.1.1) catalyzes the oxidation of the 3 beta-OH group of digitoxigenin, digoxigenin, and gitoxigenin to their 3-keto derivatives. Human liver alcohol dehydrogenase is the NAD(H)-dependent liver enzyme specific for the free hydroxyl group at C3 of the cardiac genins; this hydroxyl is the critical site of the genins' enzymatic oxidation and concomitant pharmacological inactivation in humans. Several kinetic approaches have demonstrated that ethanol and the pharmacologically active components of the digitalis glycosides are oxidized with closely similar kcat/Km values at the same site on human liver alcohol dehydrogenase, for which they compete. Human liver alcohol dehydrogenase thereby becomes an important biochemical link in the metabolism, pharmacology, and toxicology of ethanol and these glycosides, structurally unrelated agents that are both used widely.

Wikipedia

Digoxigenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]

Methods of Manufacturing

By hydrolysis of digoxin ... .

Analytic Laboratory Methods

Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: digoxigenin; Matrix: water, soil, sediment, and biosolids; Detection Limit: 5.7 ng/L.
A post-column on-line immunochemical detection system was utilized for a very selective and sensitive method for determination of digoxin and digoxigenin. Fluorecine-labeled antibodies are used to target the chosen analytes, and the fluorescence detection system provides detection limits of 200 and 50 fmol, respectively, for digoxin and digoxigenin.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Both the competition of ethanol with cardiac sterols and the narrow margin of safety in the therapeutic use of digitalis derivatives would seem to place at increased risk those individuals who receive digitalis and simultaneously consume large amounts of ethanol or whose alcohol dehydrogenase function is impaired.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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13: Pardue ML. In situ hybridization to polytene chromosomes in Drosophila using digoxigenin-labeled probes. Cold Spring Harb Protoc. 2011 Aug 1;2011(8):1003-6. doi: 10.1101/pdb.prot5655. PubMed PMID: 21807849.
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